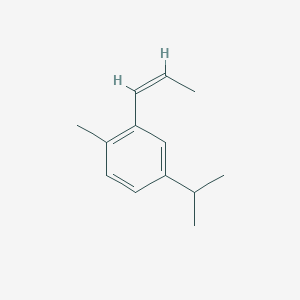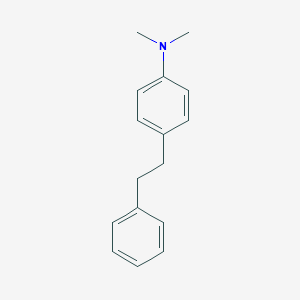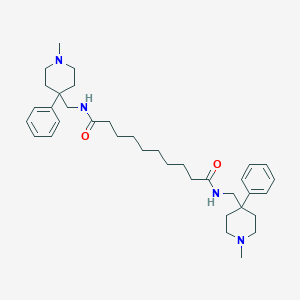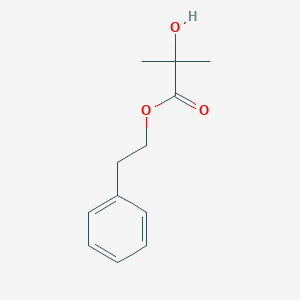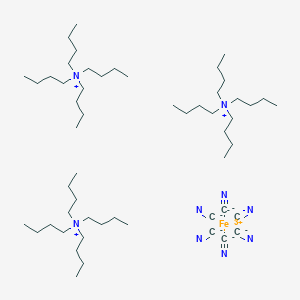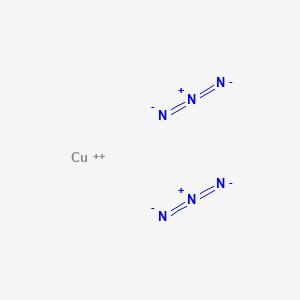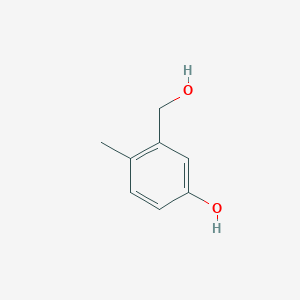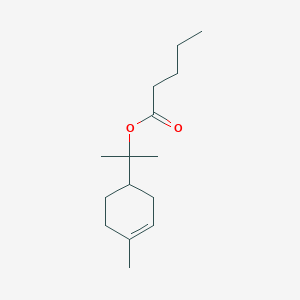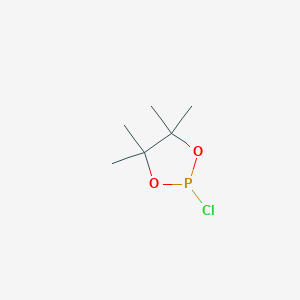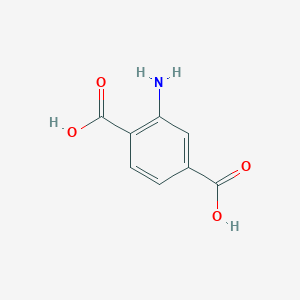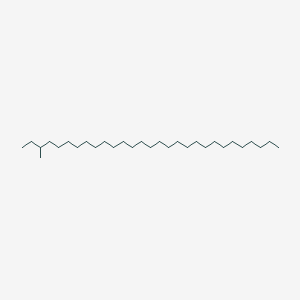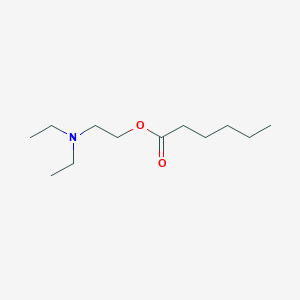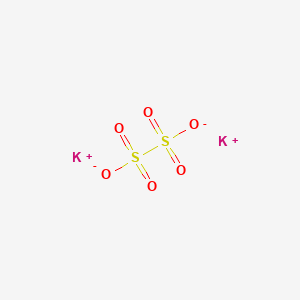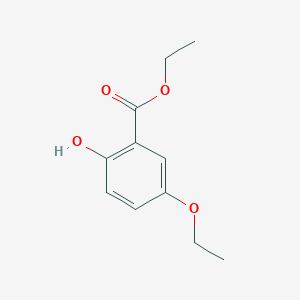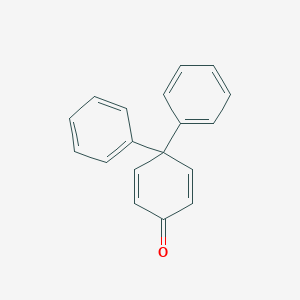
4,4-Diphenyl-2,5-cyclohexadien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Diphenyl-2,5-cyclohexadien-1-one (DPCH) is a chemical compound that belongs to the family of chalcones. It is a yellow crystalline powder that is widely used in scientific research due to its unique properties. DPCH has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 4,4-Diphenyl-2,5-cyclohexadien-1-one is not fully understood. However, it has been suggested that 4,4-Diphenyl-2,5-cyclohexadien-1-one exerts its biological activities through various mechanisms, including inhibition of inflammatory mediators, modulation of antioxidant enzymes, and induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
4,4-Diphenyl-2,5-cyclohexadien-1-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 4,4-Diphenyl-2,5-cyclohexadien-1-one has also been found to modulate the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 4,4-Diphenyl-2,5-cyclohexadien-1-one has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Vorteile Und Einschränkungen Für Laborexperimente
4,4-Diphenyl-2,5-cyclohexadien-1-one is a useful tool for scientific research due to its unique properties. It is readily available and relatively inexpensive. 4,4-Diphenyl-2,5-cyclohexadien-1-one is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, 4,4-Diphenyl-2,5-cyclohexadien-1-one has some limitations. It is insoluble in water, which limits its use in aqueous solutions. Additionally, 4,4-Diphenyl-2,5-cyclohexadien-1-one has been found to exhibit some toxicity at high concentrations, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 4,4-Diphenyl-2,5-cyclohexadien-1-one. One area of interest is the development of 4,4-Diphenyl-2,5-cyclohexadien-1-one-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of the mechanism of action of 4,4-Diphenyl-2,5-cyclohexadien-1-one and its effects on various signaling pathways. Additionally, the development of new synthesis methods for 4,4-Diphenyl-2,5-cyclohexadien-1-one and its derivatives may lead to the discovery of new biological activities and therapeutic applications.
Synthesemethoden
4,4-Diphenyl-2,5-cyclohexadien-1-one can be synthesized by the Claisen-Schmidt condensation reaction between benzaldehyde and cyclohexanone in the presence of a base such as NaOH or KOH. The reaction is carried out in ethanol or methanol as a solvent under reflux conditions. The resulting product is then purified by recrystallization in a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4,4-Diphenyl-2,5-cyclohexadien-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 4,4-Diphenyl-2,5-cyclohexadien-1-one has also been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, 4,4-Diphenyl-2,5-cyclohexadien-1-one has been found to possess neuroprotective and hepatoprotective activities.
Eigenschaften
CAS-Nummer |
13304-12-6 |
|---|---|
Produktname |
4,4-Diphenyl-2,5-cyclohexadien-1-one |
Molekularformel |
C18H14O |
Molekulargewicht |
246.3 g/mol |
IUPAC-Name |
4,4-diphenylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C18H14O/c19-17-11-13-18(14-12-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H |
InChI-Schlüssel |
JUOUFRXTZODGAN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C=CC(=O)C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C=CC(=O)C=C2)C3=CC=CC=C3 |
Andere CAS-Nummern |
13304-12-6 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



